The Strategic Intermediate: A Technical Guide to the Patent Landscape of 3-Iodo-Pyrazolo[4,3-d]pyrimidines
The Strategic Intermediate: A Technical Guide to the Patent Landscape of 3-Iodo-Pyrazolo[4,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The 3-iodo-pyrazolo[4,3-d]pyrimidine scaffold is a highly valued intermediate in medicinal chemistry, primarily due to its pivotal role in the synthesis of potent kinase inhibitors and other therapeutic agents. The strategic placement of the iodine atom at the 3-position provides a versatile handle for introducing a wide array of functional groups through cross-coupling reactions, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This technical guide provides an in-depth analysis of the patent landscape surrounding these critical intermediates, offering insights into key synthetic strategies, major industry players, and the therapeutic applications driving innovation in this area.
The Significance of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo[4,3-d]pyrimidine nucleus is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with the ATP-binding sites of various enzymes. This inherent characteristic has made it a privileged scaffold in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The introduction of an iodine atom at the 3-position significantly enhances the synthetic utility of this scaffold, making it a cornerstone for the development of next-generation therapeutics.
Patent Landscape Analysis: Key Players and Therapeutic Targets
A comprehensive analysis of the patent literature reveals a competitive landscape with several key pharmaceutical companies and research institutions actively developing therapeutics derived from 3-iodo-pyrazolo[4,3-d]pyrimidine intermediates.
Major Patent Holders and Their Focus Areas:
| Assignee | Therapeutic Focus | Key Patent Families (Illustrative) |
| Pfizer Inc. | Phosphodiesterase (PDE5) Inhibitors | US6207829B1, IL138913A0 |
| Gilead Sciences, Inc. | Toll-Like Receptor 7 (TLR7) Agonists | WO2021154668A1, WO2021154664A1 |
| Incyte Corporation | Janus Kinase (JAK) Inhibitors | WO2010083283A2 |
| Vertex Pharmaceuticals | Kinase Inhibitors | Not explicitly focused on 3-iodo-[4,3-d] but active in pyrazolopyrimidine chemistry |
| University of California | Kinase Antagonists | US7585868B2 |
Pfizer's foundational work in the pyrazolo[4,3-d]pyrimidine space is evident from their patents on PDE5 inhibitors, such as sildenafil.[1] While these earlier patents may not explicitly focus on the 3-iodo intermediate, they laid the groundwork for the synthesis of the core scaffold.
More recently, companies like Gilead Sciences have been actively patenting 3-iodo-pyrazolo[4,3-d]pyrimidine derivatives as TLR7 agonists for applications in immuno-oncology.[2] Their patent applications provide detailed synthetic routes to these complex molecules, highlighting the importance of the 3-iodo intermediate.
The landscape for kinase inhibitors is also active, with companies like Incyte exploring pyrazolopyrimidine scaffolds for JAK inhibitors, crucial in treating myeloproliferative disorders and inflammatory conditions.[3] The versatility of the 3-iodo intermediate makes it a valuable asset in the development of selective inhibitors for various kinase families, including TYK2 and RET kinases.
Synthetic Strategies for 3-Iodo-Pyrazolo[4,3-d]pyrimidine Intermediates
The synthesis of the 3-iodo-pyrazolo[4,3-d]pyrimidine core is a critical step in the overall drug development process. Patent literature and scientific publications disclose several approaches to achieve this transformation.
Iodination of the Pyrazolo[4,3-d]pyrimidine Scaffold
A common and direct approach involves the electrophilic iodination of a pre-formed pyrazolo[4,3-d]pyrimidine ring system.
General Workflow for Direct Iodination:
Caption: A generalized workflow for the direct iodination of the pyrazolo[4,3-d]pyrimidine core.
Experimental Protocol: Synthesis of a 3-Iodo-Pyrazolo[4,3-d]pyrimidine Derivative (Illustrative Example from WO2021154668A1) [2]
This protocol describes the synthesis of a substituted 3-iodo-pyrazolo[4,3-d]pyrimidine, a key intermediate disclosed in a patent from Gilead Sciences.
Step 1: Synthesis of Methyl 4-((7-(butylamino)-3-iodo-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate
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Reaction Setup: In a suitable reaction vessel, dissolve the corresponding non-iodinated pyrazolo[4,3-d]pyrimidine precursor in an appropriate solvent such as N,N-dimethylformamide (DMF).
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Addition of Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS), to the solution. The molar ratio of the iodinating agent to the substrate is typically between 1.1 and 1.5 equivalents.
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Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 80 °C), for a period sufficient to ensure complete conversion, often monitored by techniques like LC-MS.
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Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated. Purification is typically achieved through flash chromatography on a silica gel column using a gradient of ethyl acetate in hexanes.
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Characterization: The final product is characterized by analytical techniques such as LC-MS to confirm its identity and purity.
Causality Behind Experimental Choices:
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Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, often preferred over molecular iodine for its ease of handling and higher reactivity in many cases.
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Solvent Selection: DMF is a polar aprotic solvent that is excellent for dissolving a wide range of organic molecules and facilitates many organic reactions, including electrophilic halogenations.
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Purification Method: Flash chromatography is a standard and efficient method for purifying organic compounds on a laboratory scale, allowing for the separation of the desired product from unreacted starting materials and byproducts.
De Novo Synthesis from Iodinated Precursors
An alternative strategy involves the construction of the pyrazolo[4,3-d]pyrimidine ring system from precursors that already contain the iodine atom. This approach can offer advantages in terms of regioselectivity and overall yield.
Conceptual Pathway for De Novo Synthesis:
Caption: A conceptual diagram illustrating the de novo synthesis of the 3-iodo-pyrazolo[4,3-d]pyrimidine core.
This strategy often involves the cyclization of a substituted pyrazole with a suitable three-carbon synthon to form the pyrimidine ring. The specific reagents and conditions can vary significantly depending on the desired substitution pattern on the final molecule.
The Isomeric Landscape: A Note on Pyrazolo[3,4-d]pyrimidines
It is crucial for researchers in this field to be aware of the isomeric pyrazolo[3,4-d]pyrimidine scaffold. The patent and scientific literature for this isomer is extensive, largely due to its presence in the blockbuster drug ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The synthesis of ibrutinib relies on a 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate.[4] While structurally similar, the synthetic routes and patent landscapes for these two isomers are distinct and should be considered separately.
Future Outlook and Opportunities
The patent landscape for 3-iodo-pyrazolo[4,3-d]pyrimidine intermediates is expected to continue to evolve as the demand for novel, selective kinase inhibitors and other targeted therapies grows. Key areas of future development are likely to include:
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Novel Therapeutic Targets: Exploration of new kinase targets and other enzyme families that can be modulated by pyrazolo[4,3-d]pyrimidine-based compounds.
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Improved Synthetic Routes: Development of more efficient, cost-effective, and environmentally friendly synthetic methods for the preparation of the 3-iodo intermediate.
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Combination Therapies: Investigation of the use of drugs derived from this intermediate in combination with other therapeutic agents to overcome drug resistance and enhance efficacy.
References
- Pfizer Inc. (2001). Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof.
- Pfizer Inc. (2001). Process for the preparation of pyrazolo [4,3-d] pyrimidin-7-one-3-pyridylsulphonyl compounds and intermediates thereof.
- Incyte Corporation. (2022). Process and intermediates for preparing a jak inhibitor.
- Gilead Sciences, Inc. (2021). 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS.
- Incyte Corporation. (2013). Processes and intermediates for making a JAK inhibitor.
- Pfizer Inc. (2024). Pyrido[4,3-d]pyrimidine compounds.
- Incyte Corporation. (2010). PROCESSES FOR PREPARING JAK INHIBITORS AND RELATED INTERMEDIATE COMPOUNDS.
- Knight, Z. A., Apsel, B., & Shokat, K. M. (2009). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists.
- Incyte Corporation. (2010). Processes for preparing jak inhibitors and related intermediate compounds.
- Al-Ostoot, F. H., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(8), 105933.
- Pfizer Limited. (2014). Use of a tetrasubstituted pyrazolo[4,3-d]pyrimidine compound for treating diabetic nephropathy.
- Blueprint Medicines Corporation. (2019). SUBSTITUTED PYRAZOLO[3,4-d]PYRIMIDINE COMPOUNDS AS RET KINASE INHIBITORS.
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El-Sayed, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 14865-14882.
- Pfizer Inc. (1997). 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors.
- Constellation Pharmaceuticals, Inc. (2019). Tyk2 inhibitors and uses thereof.
- Arnst, K. E., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 143, 133-146.
- Li, Y., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157.
- Vertex Pharmaceuticals Inc. v. Lupin Ltd., C.A. No. 23-583-CFC (D. Del. Dec. 4, 2024).
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Unified Patents. (2026). Pfizer Inc. Retrieved from [Link]
- Abdel-Aziz, M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR T790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2188-2204.
- The University of Georgia Research Foundation, Inc. (2005). Pyrazolo pyrimidine derivatives and methods of use thereof.
- Gilead Sciences, Inc. (2021). 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS.
- Al-Warhi, T., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals, 16(10), 1435.
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National Center for Biotechnology Information. (n.d.). 1H-pyrazolo(4,3-d)pyrimidine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. US6207829B1 - Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof - Google Patents [patents.google.com]
- 2. WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS - Google Patents [patents.google.com]
- 3. Processes for preparing jak inhibitors and related intermediate compounds - Patent WO-2010083283-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 [chemicalbook.com]
- 5. IL138913A0 - Process for the preparation of pyrazolo [4,3-d] pyrimidin-7-one-3-pyridylsulphonyl compounds and intermediates thereof - Google Patents [patents.google.com]
